molecular formula C5H6Cl2 B3334376 1,1-Dichloro-2-vinylcyclopropane CAS No. 694-33-7

1,1-Dichloro-2-vinylcyclopropane

Cat. No.: B3334376
CAS No.: 694-33-7
M. Wt: 137 g/mol
InChI Key: GAAAGAHNGGKSQH-UHFFFAOYSA-N
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Description

1,1-Dichloro-2-vinylcyclopropane is an organic compound with the empirical formula C5H6Cl2. It is also known by other names such as 1,1-Dichloro-2-ethenylcyclopropane and 2,2-Dichlorocyclopropylethene . This compound is characterized by the presence of a cyclopropane ring substituted with two chlorine atoms and a vinyl group. It is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications.

Preparation Methods

1,1-Dichloro-2-vinylcyclopropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-butanedithiol with this compound in the presence of a base such as N,N-dimethylformamide (DMF) . This reaction typically yields the desired compound with a moderate yield. Industrial production methods may involve similar reaction conditions but on a larger scale to meet commercial demands.

Chemical Reactions Analysis

1,1-Dichloro-2-vinylcyclopropane undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Dichloro-2-vinylcyclopropane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2-vinylcyclopropane involves its ability to undergo radical polymerization and other chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For example, in radical polymerization, the compound forms reactive intermediates that propagate the polymer chain .

Comparison with Similar Compounds

1,1-Dichloro-2-vinylcyclopropane can be compared with other similar compounds such as:

These compounds share structural similarities but may differ in their reactivity, stability, and applications. The unique combination of the vinyl group and the dichlorocyclopropane ring in this compound makes it particularly useful in specific polymerization reactions and industrial applications.

Properties

IUPAC Name

1,1-dichloro-2-ethenylcyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2/c1-2-4-3-5(4,6)7/h2,4H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAAGAHNGGKSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC1(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277859
Record name 1,1-Dichloro-2-vinylcyclopropane
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Molecular Weight

137.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694-33-7
Record name 1,1-Dichloro-2-ethenylcyclopropane
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Record name 1,1-Dichloro-2-vinylcyclopropane
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Record name 1,1-Dichloro-2-vinylcyclopropane
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Record name 694-33-7
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Record name 1,1-Dichloro-2-vinylcyclopropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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